molecular formula C₂₁H₂₆O₂ B1157313 ∆-5(6)-Gestodene

∆-5(6)-Gestodene

Cat. No.: B1157313
M. Wt: 310.43
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Overview of Steroidal Chemistry Leading to ∆-5(6)-Gestodene

The story of this compound is intrinsically linked to the broader history of synthetic progestogens, a class of steroids developed in the mid-20th century. Research efforts in the 1940s and 1950s were aimed at creating orally active steroids with potent progestational activity. A significant breakthrough came with the discovery that removing the methyl group at the C-19 position of testosterone (B1683101) derivatives—creating so-called 19-norsteroids—dramatically increased progestogenic effects. oncotarget.comwikipedia.org This led to the synthesis of foundational compounds like norethisterone in 1951 by Carl Djerassi and his team. oncotarget.comkup.at

The synthesis of these 19-norprogestins often involves multi-step chemical processes. A key reaction in steroid synthesis is the Birch reduction, which was instrumental in creating the 19-nor steroid backbone from aromatic precursors. oncotarget.comkup.at Another critical transformation is the isomerization of the double bond within the steroid rings. Naturally occurring steroids like cholesterol have a double bond at the ∆-5 position. plos.org In the biosynthesis of many steroid hormones, this ∆-5 configuration is converted to a ∆-4 configuration by the enzyme 3β-hydroxysteroid dehydrogenase/∆⁵-∆⁴ isomerase. plos.orgresearchgate.net

The development of Gestodene (B1671452) in 1975 was a continuation of this line of research, aiming for higher potency and selectivity. wikipedia.org Synthetic pathways developed for Gestodene often start from precursors like 18-methyl-estr-4-en-3,17-dione. nih.govresearchgate.net While specific synthetic routes may vary, the conversion of a ∆-5(6) intermediate to the final ∆-4 conjugated system is a plausible step, mirroring the natural biosynthetic pathway. Therefore, this compound represents a potential, albeit transient, intermediate in the chemical lineage of third-generation progestins.

Significance of this compound as a Model Compound in Steroid Research

The primary significance of this compound in a research context lies in its structure as a ∆-5-steroid. This configuration makes it a valuable substrate for studying the mechanisms of steroid-modifying enzymes, particularly steroid isomerases.

Enzyme Mechanism Studies: The enzymatic conversion of 3-keto-∆-5-steroids to their 3-keto-∆-4 isomers is a fundamental step in the production of all classes of steroid hormones. plos.org Studying the transformation of this compound to its ∆-4 isomer can provide insights into the kinetics and substrate specificity of these isomerases. Microbial transformation studies, which are often used to produce steroid derivatives, frequently involve this type of isomerization, and organisms like Rhodococcus are known to possess enzymes capable of this conversion. researchfloor.orgnih.gov

Metabolic Pathway Elucidation: When Gestodene is metabolized in the liver, one of the pathways involves the reduction of the ∆⁴-3-keto group. wikipedia.org While this compound itself is not a primary metabolite, its structure is analogous to intermediates in steroid hormone biosynthesis. Research on the metabolism of dehydroepiandrosterone, a natural ∆-5 steroid, shows it is first converted to a ∆-4 steroid before further modification. researchgate.net Studying compounds like this compound can help researchers understand the metabolic fate of synthetic steroids that might undergo analogous enzymatic processing.

Structure-Activity Relationship (SAR) Studies: The position of the double bond in the steroid nucleus is critical for its biological activity. Comparing the receptor binding affinity and activity of this compound with Gestodene (a ∆-4,15-diene) would be a classic example of an SAR study. Such research helps to map how specific structural features, like the conjugated ketone system present in Gestodene but absent in this compound, contribute to the high potency of the final molecule. wikipedia.org

Research Trajectories and Academic Relevance of this compound Studies

Direct academic research focusing exclusively on this compound is limited. Its relevance is primarily as a reference point or potential intermediate within broader research areas.

Synthetic Chemistry: In the context of synthesizing Gestodene, the formation and subsequent isomerization of a ∆-5(6) intermediate is a key area of interest. Patents describing the synthesis of Gestodene focus on achieving high yields and purity, which involves carefully controlling the introduction and migration of double bonds. google.comgoogle.comgoogleapis.com For instance, some synthetic routes start with a precursor that is converted to an intermediate with the desired double bond at the 15,16-position, while the stable ∆-4 configuration is established. google.com The potential for the formation of the ∆-5(6) isomer as a byproduct or transient species is a relevant consideration for process optimization in synthetic organic chemistry.

Analytical Chemistry: The development of robust analytical methods, such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and mass spectrometry, is crucial for separating and identifying steroid isomers. bioline.org.br In any synthesis or metabolic study of Gestodene, methods would need to be capable of distinguishing it from potential isomers like this compound to ensure the purity and identity of the final compound. researchgate.net

Biochemical Research: Recent research has explored novel biological activities of known steroids. For example, a 2024 study identified Gestodene as a positive allosteric modulator of the Protease-activated receptor 1 (PAR1), suggesting a potential mechanism for some of its non-hormonal effects. frontiersin.org While this study focused on Gestodene, it opens up a research trajectory where its isomers, including this compound, could be synthesized and tested to determine if this activity is unique to the ∆-4,15-diene structure or a more general feature of the gestodene backbone. This comparative approach is fundamental to understanding the molecular pharmacology of steroids.

Data Tables

Table 1: Comparison of Structural Features

Compound NameKey Structural FeaturesSteroid Nucleus Type
Gestodene ∆-4,15-diene; 17α-ethynyl group; 13-ethyl groupGonane (18-methylestrane)
This compound ∆-5(6)-ene; 17α-ethynyl group; 13-ethyl groupGonane (18-methylestrane)
Norethisterone ∆-4-ene; 17α-ethynyl group; 13-methyl groupEstrane
Progesterone (B1679170) ∆-4-ene; 17-acetyl group; 13-methyl groupPregnane
Cholesterol ∆-5-ene; 3β-hydroxyl group; C-17 side chainCholestane

Source: Information compiled from various chemical and steroid nomenclature sources. wikipedia.orgwikipedia.org

Table 2: Related Compounds in Steroid Research

CompoundClassResearch Relevance
Levonorgestrel (B1675169) 19-Nortestosterone Derivative (Second Generation Progestin)A widely studied progestin, often used as a comparator for newer generations like Gestodene. kup.at
Desogestrel (B1670305) 19-Nortestosterone Derivative (Third Generation Progestin)A prodrug, often compared with Gestodene in terms of potency and metabolic profile. kup.atresearchgate.net
Dehydroepiandrosterone (DHEA) Natural Adrenal SteroidA key ∆-5 steroid in natural hormone synthesis, serving as a model for ∆⁵-∆⁴ isomerase activity. researchgate.net
18-Methyl-estr-4-en-3,17-dione Synthetic IntermediateA common starting material for the chemical synthesis of Gestodene. nih.gov

Properties

Molecular Formula

C₂₁H₂₆O₂

Molecular Weight

310.43

Synonyms

(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-5(6),15-dien-20-yn-3-one;  Impurity EP-L; 

Origin of Product

United States

Synthetic Chemistry of ∆ 5 6 Gestodene

Total Synthesis Approaches to ∆-5(6)-Gestodene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. For Gestodene (B1671452), a key disconnection would be the bond between the steroidal backbone and the C-17 ethynyl (B1212043) group, leading back to a 17-keto steroid precursor. Another critical disconnection involves the introduction of the ∆¹⁵ double bond, which is a defining feature of Gestodene. The tetracyclic steroid core itself can be constructed through various cyclization strategies, which form the basis of different total synthesis routes.

Convergent and Linear Synthesis Strategies

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step assembly of the target molecule from a single starting material. chemistnotes.comConceptually straightforward.Can be lengthy, leading to low overall yields. chemistnotes.comuniurb.it
Convergent Synthesis Independent synthesis of molecular fragments followed by their assembly. chemistnotes.comwikipedia.orgHigher overall yields, more efficient for complex molecules. wikipedia.orgfiveable.meRequires more complex planning and fragment coupling strategies.

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

Several synthetic routes to Gestodene have been developed starting from readily available steroidal precursors. These methods often involve the strategic modification and functionalization of the steroid nucleus.

Synthesis from 18-Methyl-4-estren-3,17-dione and Related Steroids

A common and practical starting material for the synthesis of Gestodene is 18-methyl-4-estren-3,17-dione. researchgate.netnih.gov Various methods have been developed to accomplish this transformation. nih.gov One efficient, five-step synthesis involves the selective protection of the C-3 carbonyl group as a cyclic ketal. researchgate.netthieme-connect.com This is followed by the introduction of a phenylsulfoxide group at the C-16 position. researchgate.netthieme-connect.com Subsequent thermal elimination of the sulfoxide (B87167) generates the crucial ∆¹⁵ double bond. researchgate.net Finally, ethynylation at C-17 and deprotection of the C-3 ketone afford Gestodene. thieme-connect.comprepchem.com This method provides satisfactory yields and avoids the need for microbiological transformations that are sometimes used to introduce functionality at the C-15 position. thieme-connect.com Another approach involves the treatment of 18-methyl-4,15-estradiene-3,17-dione with lithium acetylide to yield Gestodene. prepchem.com

A patent has described a method for synthesizing Gestodene starting from 13-beta-ethyl-15-alpha-acetoxyl-gonane-4-ene-3,17-dione. This process involves an elimination reaction to form the C15-C16 double bond, followed by ethynylation at C-17 and removal of a protecting group at C-3. google.com

Elaboration of Steroidal Building Blocks

The synthesis of Gestodene and its analogs often relies on the chemical modification of existing steroidal skeletons. These modifications can include the introduction of heteroatoms or functional groups to alter the biological activity of the parent compound. researchgate.net For example, the addition of an 18-methyl group to certain progestins has been shown to markedly increase their progestational activity. nih.gov The elaboration of steroidal building blocks is a key strategy in medicinal chemistry for the development of new drugs with improved properties. researchgate.net

Stereoselective Synthesis Methodologies for this compound and its Analogs

The biological activity of steroids is highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of synthetic reactions is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch This can be achieved through several methods, including the use of a chiral pool of starting materials, resolution of racemic mixtures, or the use of chiral auxiliaries and catalysts. ethz.ch

Control of Stereochemistry at Chiral Centers

The steroidal backbone of this compound contains several stereocenters, and establishing the correct absolute and relative configuration at each is paramount for its biological function. The synthetic approaches to gestodene and its precursors typically rely on a combination of strategies to achieve this stereochemical control.

A primary strategy involves utilizing the "chiral pool," where the synthesis begins with a readily available chiral starting material that already possesses the desired core stereochemistry. Many syntheses of gestodene start from precursors like 18-methyl-4-estren-3,17-dione or other related steroids, which are themselves derived from natural sources. researchgate.netthieme-connect.com This approach leverages the pre-existing stereocenters of the steroid nucleus, significantly simplifying the synthetic challenge.

When new stereocenters are introduced or existing ones are modified, stereoselective reactions are employed. For instance, in the synthesis of related steroidal progestins like desogestrel (B1670305) and levonorgestrel (B1675169), the bioreduction of key intermediates is a critical step. uniovi.es The use of biocatalysts, such as engineered ketoreductases (KREDs), can achieve highly stereoselective reduction of ketone functionalities to produce chiral alcohols with excellent diastereomeric and enantiomeric purity. uniovi.esresearchgate.net While not always documented specifically for the this compound pathway, this principle of enzymatic reduction is a powerful tool in modern steroid synthesis for controlling stereochemistry at specific centers.

Another established method for controlling stereochemistry during C-C bond formation in related steroid syntheses involves the use of chiral auxiliaries. soton.ac.uk These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, after which the auxiliary is removed. This substrate-controlled approach ensures the formation of the desired stereoisomer.

Regioselective Functionalization Techniques

The gestodene molecule has several reactive sites, including two carbonyl groups (at C3 and C17 in its precursor) and multiple C-H bonds that can be functionalized. Regioselective techniques are therefore essential to direct chemical modifications to the desired position on the steroid scaffold.

A classic challenge in the synthesis of gestodene from its dione (B5365651) precursor is the differentiation of the two ketone groups at C3 and C17. The α,β-unsaturated ketone in the A-ring (C3) is generally more reactive than the ketone in the five-membered D-ring (C17). Syntheses exploit this reactivity difference for regioselective protection. The C3 carbonyl is selectively protected as a ketal researchgate.netthieme-connect.comgoogle.com or an enol ether, leaving the C17 ketone free for subsequent reactions like ethynylation. google.com

The introduction of the characteristic C15-C16 double bond of gestodene is a key regioselective transformation. Several methods have been developed to achieve this:

Chemical Synthesis: One route involves the installation of a phenylsulfoxide group specifically at the C-16 position of the C3-protected steroid. Subsequent thermal elimination of the sulfoxide group generates the desired C15=C16 double bond. researchgate.netthieme-connect.com

Enzymatic Hydroxylation: A highly regio- and stereoselective method involves the microbial hydroxylation of a precursor like 13-ethyl-gon-4-ene-3,17-dione. The cytochrome P450 monooxygenase (P450pra) from the fungus Penicillium raistrickii specifically hydroxylates the 15α-position. asm.orgresearchgate.net This hydroxylated intermediate can then be chemically dehydrated to form the C15=C16 double bond.

The formation of the ∆-5(6) double bond, which defines the title intermediate, is achieved through manipulation of the A-ring chemistry. One patented process describes the conversion of the C3 ketone into an acetal (B89532) group. This transformation facilitates the transposition of the double bond from the C4-C5 position to the C5-C6 position. google.com The final hydrolysis of the C3 acetal back to a ketone in the synthesis of gestodene itself results in the thermodynamically more stable, conjugated ∆-4(5) system. google.com

Finally, the introduction of the 17α-ethynyl group is performed regioselectively at the C17 ketone after the C3 position has been protected and the C15-C16 double bond has been formed. prepchem.com This step typically involves reaction with lithium acetylide or a similar ethynylating agent. google.comprepchem.com

| Table 1: Regioselective Steps in a Representative Gestodene Synthesis Pathway | | :--- | :--- | :--- | | Step | Transformation | Rationale / Reagents | | 1. Protection | Selective ketalization of C3 ketone | The C3 α,β-unsaturated ketone is more reactive than the C17 ketone. Reagents: Ethylene glycol, acid catalyst. google.com | | 2. Unsaturation | Introduction of C15-C16 double bond | Via 15α-hydroxylation (P. raistrickii) followed by dehydration, or via a C16-phenylsulfoxide intermediate and elimination. researchgate.netresearchgate.net | | 3. Ethynylation | Addition of ethynyl group at C17 | The C17 ketone is the only unprotected carbonyl. Reagent: Lithium acetylide. prepchem.com | | 4. Deprotection & Isomerization | Hydrolysis of C3 ketal | Reinstates the C3 ketone and shifts the double bond to the thermodynamically stable C4-C5 position for the final Gestodene product. google.com |

Development of Novel and Efficient Synthetic Pathways for this compound

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis, which integrates highly selective enzymatic reactions into a classical chemical synthesis workflow, has become a powerful strategy for producing complex molecules like steroids. acs.org These routes leverage the high selectivity of enzymes to overcome difficult chemical transformations, often leading to shorter, more efficient, and more sustainable processes. researchgate.netacs.org

The most prominent example in gestodene synthesis is the introduction of the C15-C16 double bond via enzymatic hydroxylation. The industrial synthesis of a key gestodene intermediate relies on the biotransformation of D-ethylgonendione (13-ethyl-gon-4-ene-3,17-dione) using the fungus Penicillium raistrickii. researchgate.net This organism possesses a highly specific cytochrome P450 enzyme that catalyzes the hydroxylation at the C-15α position with remarkable regioselectivity, a transformation that is challenging to achieve with conventional chemical reagents. asm.orgresearchgate.net The resulting 15α-hydroxy intermediate is then chemically converted to the final product. The gene encoding this specific 15α-hydroxylase (P450pra) has been identified, opening possibilities for engineering more efficient strains for industrial production. researchgate.net

This integration of a biological step within a chemical sequence is a hallmark of a chemoenzymatic approach, as outlined below:

| Table 2: Chemoenzymatic Pathway for a Key Gestodene Intermediate | | :--- | :--- | :--- | | Step | Type | Description | | 1 | Chemical Synthesis | Preparation of the steroid precursor, D-ethylgonendione. | | 2 | Biocatalysis | Highly regioselective 15α-hydroxylation of D-ethylgonendione using whole-cell Penicillium raistrickii or its isolated P450 enzyme. wjpls.org | | 3 | Chemical Synthesis | Dehydration of the 15α-hydroxy intermediate to create the C15-C16 double bond, followed by further chemical steps (e.g., ethynylation) to complete the synthesis of Gestodene. google.com |

Beyond this specific example, other enzymatic transformations, such as the stereoselective reduction of ketones by ketoreductases (KREDs), are widely used in the synthesis of precursors for various steroidal progestins, including those related to gestodene. uniovi.es

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy use, and employ less hazardous substances, are increasingly influencing pharmaceutical manufacturing, including steroid synthesis. researchgate.netijrpr.com

A significant green innovation relevant to gestodene synthesis addresses a major drawback of the enzymatic 15α-hydroxylation step: the poor solubility of the steroid substrate in the aqueous media required for the biotransformation. mdpi.com To overcome this, researchers have successfully employed Deep Eutectic Solvents (DESs) as co-solvents. DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and glycerol) that are liquid at room temperature, biodegradable, and generally have low toxicity. mdpi.comnih.gov The use of DESs in the biotransformation system has been shown to significantly increase the solubility of the steroid precursor, leading to improved reaction efficiency and higher product yields. This approach makes the chemoenzymatic process more sustainable and industrially viable. acs.org

The use of biocatalysis itself is a cornerstone of green chemistry. nih.govacs.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption compared to many traditional chemical reactions that require harsh conditions. wjpls.org Their high specificity minimizes the formation of byproducts, leading to cleaner reactions and reducing the need for extensive purification steps. Furthermore, the development of methods using immobilized cells of P. raistrickii allows for the reuse of the biocatalyst, further enhancing the sustainability of the process. nih.gov The use of solubility enhancers like β-cyclodextrin also contributes to process efficiency, aligning with green chemistry principles by maximizing atom economy and reducing waste. nih.gov

| Table 3: Application of Green Chemistry Principles in Gestodene Synthesis | | :--- | :--- | :--- | | Green Principle | Application | Benefit | | Use of Greener Solvents | Employing Deep Eutectic Solvents (DESs) as co-solvents in the biotransformation step. mdpi.com | Improves substrate solubility, increases reaction rate, uses biodegradable and less toxic solvents. | | Use of Catalysis | Utilizing enzymes (P. raistrickii P450) as highly specific biocatalysts. researchgate.net | High regio- and stereoselectivity, reduces byproducts, minimizes need for protecting groups. | | Design for Energy Efficiency | Enzymatic reactions proceed under mild temperature and pressure conditions. wjpls.org | Lower energy consumption compared to harsh chemical methods. | | Renewable Feedstocks / Catalyst Reuse | Immobilization of Penicillium raistrickii cells. nih.gov | Allows for separation and reuse of the biocatalyst, improving process economy and reducing waste. |

Advanced Structural Characterization and Elucidation of ∆ 5 6 Gestodene

Spectroscopic Analysis Techniques

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of steroids, providing precise molecular weight information and characteristic fragmentation patterns that act as a molecular fingerprint. nih.govsavemyexams.com For ∆-5(6)-Gestodene, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) are employed for detailed analysis. thermofisher.commassbank.eu

In positive ionization mode, this compound forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 311.20. massbank.eunih.gov The fragmentation of this precursor ion is induced by collision-induced dissociation (CID) at varying energy levels, yielding a series of product ions that reveal structural motifs. massbank.eunih.govnih.gov Analysis of these fragments allows for the confirmation of the steroid's core structure and the identification of its unique modifications. albany.edulibretexts.org For instance, in multiple reaction monitoring (MRM) mode, a common mass transition ion-pair followed for gestodene (B1671452) is m/z 311.10 → 309.10. pjps.pk

Studies using LC-ESI-Quadrupole Time-of-Flight (QTOF) mass spectrometry have detailed the fragmentation pathways. massbank.eunih.gov The specific fragments generated are dependent on the collision energy applied. nih.gov

Table 1: Key Mass Spectrometry Fragmentation Data for this compound ([M+H]⁺ at m/z 311.2)

Precursor Ion (m/z)Collision EnergyMajor Fragment Ions (m/z)Source(s)
311.200610 eV293.1895 nih.gov
311.200620 eV311.201, 293.1901, 231.1736, 201.1268 massbank.eunih.gov

For quantitative analysis, deuterated internal standards like Gestodene-d6 are utilized to ensure accuracy and precision in complex matrices such as human plasma. thermofisher.comcaymanchem.com Furthermore, derivatization techniques, such as the formation of trimethylsilyl (B98337) (TMS) oxime-ether derivatives, can enhance the response in gas chromatography-mass spectrometry (GC-MS) analysis, with gestodene showing a 1.4-fold increase in response compared to its TMS-ether counterpart. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. nih.gov The IR spectrum of this compound provides direct evidence for its key structural features. nih.gov Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, using either potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR), have been used to obtain high-quality spectra of the compound. nih.govresearchgate.net

The spectrum exhibits characteristic absorption bands confirming the presence of:

A hydroxyl (-OH) group: A broad absorption band in the region of 3200-3600 cm⁻¹.

An ethynyl (B1212043) (-C≡C-H) group: A sharp absorption band for the C≡C stretch, typically around 2100 cm⁻¹, and a band for the ≡C-H stretch near 3300 cm⁻¹.

An α,β-unsaturated ketone: A strong absorption for the C=O stretch of the conjugated ketone in the A-ring, typically found between 1650-1680 cm⁻¹.

Alkene (C=C) groups: Absorption bands in the 1600-1650 cm⁻¹ region corresponding to the C=C double bonds in the steroid nucleus.

Alkyl (C-H) groups: Various absorption bands in the 2850-3000 cm⁻¹ region for C-H stretching vibrations of the steroid backbone.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Region (cm⁻¹)Vibrational Mode
Hydroxyl (O-H)~3300 - 3500Stretching
Alkynyl (≡C-H)~3300Stretching
Alkynyl (C≡C)~2100Stretching
Carbonyl (C=O)~1660Stretching (Conjugated)
Alkene (C=C)~1610, ~1650Stretching
Alkyl (C-H)~2850 - 2970Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying conjugated systems or chromophores. nih.gov For this compound, the primary chromophore is the α,β-unsaturated ketone system located in the A-ring of the steroid. caymanchem.com This conjugated system gives rise to a strong π → π* electronic transition, which is readily observable in the UV spectrum.

Spectroscopic analysis shows a characteristic maximum absorption wavelength (λmax) for this compound at approximately 239 nm. caymanchem.com This absorption is consistent with the 4-en-3-one steroidal structure. UV-Vis detection is also a common method used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of gestodene, with monitoring often performed at wavelengths around 210 nm or at the λmax. researchgate.netiwaponline.com

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotation

Chiroptical methods are essential for characterizing chiral molecules like this compound, providing information on their stereochemistry and three-dimensional structure in solution.

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. wikipedia.orgsaskoer.ca This property is an intrinsic characteristic of a specific enantiomer. libretexts.org For this compound, the specific rotation has been determined to be -185.7° (using the sodium D line). nih.gov The negative sign indicates that the molecule is levorotatory, meaning it rotates the plane of polarized light in a counter-clockwise direction. wikipedia.orglibretexts.org This value is a key parameter for confirming the identity and enantiomeric purity of the compound, and along with other spectroscopic data, helps to establish its absolute configuration. nih.gov

X-ray Crystallography Studies of this compound and its Complexes

X-ray crystallography provides the most definitive and unambiguous evidence for the three-dimensional structure of a crystalline compound, including its absolute configuration, bond lengths, bond angles, and crystal packing. nih.govaps.org Studies on gestodene have revealed important information about its solid-state properties. dntb.gov.uadntb.gov.ua

Research has shown that gestodene can exist in different crystalline forms, a phenomenon known as polymorphism. researchgate.net At least two polymorphs, Form I and Form II, have been identified. researchgate.net Differential Scanning Calorimetry (DSC) and Variable Temperature X-ray Powder Diffraction (VT-XRD) studies have demonstrated that Form II is enantiotropically related to Form I, with Form I melting at approximately 470 K (197 °C). nih.govresearchgate.net The amorphous phase of gestodene has also been studied, showing an exothermic conversion to the more stable Form I upon heating. researchgate.net These solid-state transitions are critical for understanding the physical stability of the compound.

Table 3: Summary of X-ray Crystallography Findings for Gestodene

FeatureObservationSource(s)
PolymorphismAt least two polymorphs (Form I and Form II) identified. researchgate.net
Phase RelationshipForm II is enantiotropically related to Form I. researchgate.net
Melting Point (Form I)Approximately 470 K (197 °C). nih.govresearchgate.net
Amorphous PhaseConverts to Form I upon heating. researchgate.net
ApplicationConfirms absolute configuration and elucidates structures of reaction products. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining an unambiguous three-dimensional structure of a crystalline solid at atomic resolution. github.io The method involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal lattice structure. By analyzing the positions and intensities of the diffracted X-rays, it is possible to determine the precise arrangement of atoms within the crystal, including the unit cell dimensions, the positions of all atoms, and consequently, the molecule's conformation and configuration. github.io

For a compound like this compound, a successful SC-XRD analysis would provide definitive proof of the location of the double bond at the 5(6)-position and the stereochemistry of the entire steroid nucleus. However, a prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound, which can be a challenging process.

While specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature, research on the parent compound, Gestodene, has identified at least two polymorphic forms (Form I and Form II). researchgate.netresearchgate.net These studies, which utilized powder X-ray diffraction (PXRD), confirmed that the different crystalline forms possess distinct internal arrangements, which can affect physical properties such as melting point and solubility. researchgate.netresearchgate.net PXRD provides information about the crystalline nature and phase purity of a sample but does not typically yield the detailed atomic coordinates necessary for a full structural elucidation in the way that SC-XRD does. nih.gov

Analysis of Bond Lengths, Angles, and Dihedral Angles

From a resolved crystal structure obtained via SC-XRD, a wealth of precise geometric information can be extracted. This includes bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two intersecting planes, which defines the conformation around a chemical bond). github.io

This data is crucial for a detailed understanding of the molecule's geometry. For this compound, this would allow for a quantitative analysis of the steroid's A, B, C, and D rings, including the planarity of the double bond region and the chair/boat conformations of the saturated rings.

Table 1: Representative Bond Lengths and Angles for Steroid Structures (Hypothetical for this compound)

ParameterTypical Value (Å or °)Significance for this compound
C5=C6 Bond Length~1.34 ÅConfirmation of the double bond location.
C-C Single Bond~1.54 ÅStandard for the steroidal backbone.
C-O Bond Length~1.43 ÅCharacterizes the hydroxyl group at C17.
C≡C Bond Length~1.20 ÅDefines the ethynyl group at C17.
C-C-C Angle (sp3)~109.5°Indicates the tetrahedral geometry of saturated carbons.
C=C-C Angle (sp2)~120°Shows the trigonal planar geometry around the double bond.

Note: The values in this table are representative of typical steroid structures and are provided for illustrative purposes. Specific experimental data for this compound from single-crystal X-ray diffraction is not available in the reviewed literature.

Intermolecular Interactions in Crystalline State

In the solid state, molecules are arranged in a specific, repeating pattern known as a crystal lattice. This arrangement is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. researchgate.net Analysis of the crystal packing, derived from SC-XRD data, reveals how individual molecules of this compound would interact with their neighbors.

The hydroxyl group (-OH) at position C17 and the ketone group (C=O) at position C3 of this compound are capable of forming hydrogen bonds, which are among the strongest intermolecular forces and often dominate the crystal packing. researchgate.net Understanding these interactions is important as they can influence the crystal's stability, morphology, and dissolution properties.

Computational Structural Elucidation Methods

In the absence of experimental single-crystal data, or as a complementary approach, computational methods are invaluable for structural elucidation. researchgate.net These techniques can predict molecular structures and properties, helping to differentiate between possible isomers.

Density Functional Theory (DFT) Calculations for Chemical Shift Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com One of its powerful applications in structural chemistry is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov The method calculates the magnetic shielding of each nucleus in a molecule, which can then be converted into a predicted chemical shift. caltech.edu

By comparing the DFT-calculated NMR spectra for different possible isomers (e.g., this compound vs. other positional isomers) with the experimental NMR data, one can determine the most likely structure. nih.gov The accuracy of these predictions has improved significantly with the development of new functionals and basis sets, making it a reliable tool for the structural assignment of complex organic molecules. univ-rennes1.frnih.gov While this methodology is widely applied, specific DFT studies focused on the chemical shift prediction for this compound were not found in the surveyed literature.

Computer-Assisted Structure Elucidation (CASE-3D)

Computer-Assisted Structure Elucidation (CASE) is a field that uses computational algorithms to determine the structure of a molecule based on its spectroscopic data, primarily from 2D NMR experiments (like COSY, HSQC, and HMBC). mdpi.comacs.org Advanced CASE systems, often referred to as CASE-3D, can also incorporate through-space correlations from NOESY/ROESY spectra to help determine the three-dimensional structure and relative stereochemistry of a molecule. nih.govscbt.com

The process typically involves generating all possible structural isomers consistent with the molecular formula and 2D NMR connectivity data. These candidate structures are then ranked based on how well their predicted properties (such as NMR chemical shifts calculated using DFT) match the experimental data. mdpi.com This approach is particularly useful for complex natural products and steroid isomers where multiple stereocenters create a large number of possible structures. scbt.commdpi.com No specific application of CASE-3D for the elucidation of this compound has been reported in the reviewed scientific literature.

Biochemical Interactions of ∆ 5 6 Gestodene in Vitro and Theoretical

Ligand-Receptor Binding Kinetics and Thermodynamics of ∆-5(6)-Gestodene

The pharmacological profile of a synthetic steroid like this compound is fundamentally defined by its interactions with various intracellular steroid hormone receptors. nih.gov These interactions are not merely about whether a bond forms, but also about the strength (affinity) and the dynamics (the rates of binding and unbinding) of that connection. Understanding these biochemical parameters at a molecular level is crucial for elucidating the compound's mechanism of action. This section delves into the in vitro and theoretical aspects of this compound's engagement with key steroid receptors, focusing on its binding affinity and the kinetic constants that govern the formation and dissolution of the ligand-receptor complex.

In Vitro Binding Affinity Studies with Steroid Receptors

The initial step in a steroid's action is binding to its cognate receptor. conicet.gov.ar In vitro binding affinity studies are designed to quantify the strength of this interaction. Typically, these assays measure the relative binding affinity (RBA) of a test compound compared to a known, high-affinity reference ligand for a specific receptor. oup.com The RBA is determined by how effectively the test compound competes with a radiolabeled reference steroid for the receptor's binding sites. scholarsresearchlibrary.com This provides a quantitative measure of the compound's potential to interact with and elicit a response via that receptor pathway. oup.com The specific pharmacological profile of gestodene (B1671452) is determined by its unique pattern of binding affinities across a range of steroid hormone receptors. nih.gov

This compound exhibits a particularly high binding affinity for the progesterone (B1679170) receptor (PR), which is consistent with its classification as a potent progestin. nih.govwikipedia.org Studies comparing it to other synthetic progestins consistently show its strong affinity. For instance, in assays using rabbit uterine progestin receptors, the relative binding affinity (RBA) of gestodene was found to be approximately nine times that of the natural hormone progesterone. nih.gov Another study using human progesterone receptors from MCF-7 cells ranked gestodene's affinity as higher than that of levonorgestrel (B1675169) and norethisterone. drugbank.com Research using PR from normal breast and endometrium tissue found gestodene's affinity to be 8 to 10 times higher than that of the natural ligand. nih.gov This high affinity underpins its potent progestogenic activity. kup.at

Relative Binding Affinity (RBA) of this compound for the Progesterone Receptor (PR)

CompoundRelative Binding Affinity (%)Receptor SourceReference Ligand (100%)Source
This compound~900Rabbit UterusProgesterone nih.gov
This compound864HumanProgesterone oup.com
Levonorgestrel~500Rabbit UterusProgesterone nih.gov
3-keto-desogestrel~900Rabbit UterusProgesterone nih.gov
Progesterone100Rabbit UterusProgesterone nih.gov

This compound demonstrates a marked affinity for the androgen receptor (AR). nih.gov Multiple studies confirm that gestodene binds significantly to the AR, which is a characteristic shared with other 19-nortestosterone derivatives. nih.govnih.gov Its affinity has been reported to be roughly twice that of levonorgestrel. wikipedia.org In comparative studies using rat prostatic androgen receptors, the RBA of gestodene was found to be between 0.118 to 0.220 times that of dihydrotestosterone (B1667394) (DHT), the primary androgen ligand. nih.gov Another study reported the RBA of gestodene for the AR as 71% relative to testosterone (B1683101). oup.com Despite this high affinity, the ratio of progestogenic to androgenic effects of gestodene is notably higher than that of levonorgestrel. wikipedia.org

Relative Binding Affinity (RBA) of this compound for the Androgen Receptor (AR)

CompoundRelative Binding Affinity (%)Receptor SourceReference Ligand (100%)Source
This compound11.8 - 22.0Rat ProstateDihydrotestosterone (DHT) nih.gov
This compound85Not SpecifiedMetribolone wikipedia.org
This compound71Not SpecifiedTestosterone oup.com
Levonorgestrel11.8 - 22.0Rat ProstateDihydrotestosterone (DHT) nih.gov
3-keto-desogestrel11.8 - 22.0Rat ProstateDihydrotestosterone (DHT) nih.gov

In addition to its affinity for sex hormone receptors, this compound also interacts with the glucocorticoid receptor (GR). nih.gov In vitro studies have shown that gestodene possesses a relatively high affinity for the GR, measured at about 27% to 38% of that of the potent synthetic corticosteroid dexamethasone. wikipedia.orgoup.com This binding to the GR is considered to be the basis for its weak glucocorticoid activity. wikipedia.org Comparative analyses show that both gestodene and 3-keto-desogestrel have similar marked binding to the rat GR, whereas the natural hormone progesterone has only a low binding affinity for this receptor. nih.gov Some research suggests that progestins that bind to the GR may induce glucocorticoid-like effects. ahajournals.org

Relative Binding Affinity (RBA) of this compound for the Glucocorticoid Receptor (GR)

CompoundRelative Binding Affinity (%)Receptor SourceReference Ligand (100%)Source
This compound27 - 38Not SpecifiedDexamethasone wikipedia.org
This compound38Not SpecifiedCortisol oup.com
ProgesteroneLow AffinityRatDexamethasone nih.gov
3-keto-desogestrelMarked AffinityRatDexamethasone nih.gov

This compound displays a notable affinity for the mineralocorticoid receptor (MR), similar to that of progesterone. nih.govnih.gov This interaction is in contrast to other synthetic progestins like 3-keto-desogestrel, which shows almost no binding to the MR. nih.gov The RBA of gestodene for the MR has been reported as 97% relative to aldosterone (B195564). oup.com Despite this very high binding affinity, gestodene exhibits only a weak antimineralocorticoid effect, which is comparable to that of progesterone. wikipedia.orgnih.gov Studies suggest that at therapeutic doses, gestodene is likely to compete with the endogenous mineralocorticoid aldosterone for binding to the MR in vivo, which could lead to physiologically significant off-target effects. nih.gov

Relative Binding Affinity (RBA) of this compound for the Mineralocorticoid Receptor (MR)

CompoundRelative Binding Affinity (%)Receptor SourceReference Ligand (100%)Source
This compound97 - 290Not SpecifiedAldosterone wikipedia.org
This compound97Not SpecifiedAldosterone oup.com
ProgesteroneMarked AffinityRatAldosterone nih.gov
Drospirenone500Not SpecifiedAldosterone oup.com
3-keto-desogestrelAlmost No BindingRatAldosterone nih.gov

Equilibrium Dissociation Constant (K_d) Measurement

The equilibrium dissociation constant (K_d) is a measure of the affinity between a ligand and its receptor, with a lower K_d value indicating a tighter binding affinity. fidabio.comcreative-diagnostics.compharmacologycanada.org While specific K_d values for the this compound isomer are not extensively detailed in the available literature, studies on its parent compound, gestodene, provide significant insights into its receptor binding profile.

Gestodene is recognized for its high affinity for the progesterone receptor (PR). abmole.comnih.gov In comparative steroid binding assays, gestodene and 3-keto-desogestrel demonstrated identical high affinity for the rabbit progesterone receptor. nih.gov Furthermore, gestodene exhibits notable binding to the androgen receptor (AR) and glucocorticoid receptor (GR). abmole.comnih.gov Its affinity for the GR is approximately 27% of that of dexamethasone. wikipedia.org In contrast to its strong binding to these receptors, gestodene does not bind to the estrogen receptor (ER). nih.govpsu.edu However, some of its metabolites have been shown to interact with the ER. nih.govnih.govpharmacompass.com Gestodene also displays marked affinity for the mineralocorticoid receptor (MR), similar to progesterone. nih.gov

It is important to note that while gestodene itself does not bind to the ER, its A-ring reduced metabolites, specifically 3β,5α-tetrahydrogestodene, do bind to the ER, albeit with a lower affinity than estradiol (B170435). psu.edu This interaction is thought to mediate some of the weak estrogen-like effects attributed to gestodene. nih.govnih.govpharmacompass.com The 5α-dihydro derivative of gestodene, however, does not bind to the ER. psu.edu

ReceptorRelative Binding Affinity/Activity of GestodeneCitation
Progesterone Receptor (PR)High affinity abmole.comnih.gov
Androgen Receptor (AR)Marked binding affinity nih.gov
Glucocorticoid Receptor (GR)~27% of dexamethasone wikipedia.org
Estrogen Receptor (ER)No binding nih.govpsu.edu
Mineralocorticoid Receptor (MR)Marked affinity, similar to progesterone nih.gov

Analysis of Avidity, Valency, and Cooperativity in Receptor Binding

Avidity refers to the accumulated strength of multiple binding interactions between a ligand and a receptor. nih.gov

Valency describes the number of binding sites on a ligand or receptor. frontiersin.org

Cooperativity occurs when the binding of a ligand to one site on a receptor influences the binding affinity of other sites. frontiersin.org

While the direct measurement of these parameters for this compound is not documented, the multivalent nature of steroid hormone action, often involving receptor dimerization and interaction with co-regulatory proteins, suggests that these factors likely play a role in its biological activity. The flexibility of receptor structures, such as the C-type lectin receptor DC-SIGN, has been shown to be critical in generating avidity in ligand binding, a principle that could have parallels in steroid receptor interactions. chemrxiv.orgchemrxiv.orgresearchgate.net Further research is required to elucidate the specific avidity, valency, and cooperativity characteristics of this compound's interactions with its target receptors.

Enzyme Interaction and Inhibition Studies (In Vitro)

5α-Reductase Inhibition Studies

In vitro studies have demonstrated that gestodene exhibits inhibitory activity against 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgnih.govresearchgate.net This inhibition is considered a contributing factor to the low androgenic potential of gestodene. wikipedia.org

One study reported that gestodene inhibited 5α-reductase activity by 14.5% at a concentration of 0.1 μM and by 45.9% at 1.0 μM. wikipedia.org Another study determined the IC50 value for gestodene's inhibition of skin 5α-reductase to be 98 μM. nih.govresearchgate.net When compared to other progestins, gestodene was found to be a more potent inhibitor of 5α-reductase than desogestrel (B1670305) and levonorgestrel. wikipedia.org However, other progestins like norgestimate (B1679921) (IC50 10 μM), levonorgestrel (IC50 52 μM), dienogest (B1670515) (IC50 55 μM), and cyproterone (B1669671) acetate (B1210297) (IC50 87 μM) have been shown to be more potent inhibitors of skin 5α-reductase than gestodene in some studies. nih.govresearchgate.net

Progestin5α-Reductase Inhibition (IC50)Citation
Gestodene98 μM nih.govresearchgate.net
Norgestimate10 μM nih.govresearchgate.net
Levonorgestrel52 μM nih.govresearchgate.net
Dienogest55 μM nih.govresearchgate.net
Cyproterone Acetate87 μM nih.govresearchgate.net

In Vitro Biotransformation Pathways and Metabolite Identification

Enzymatic Reduction Pathways (e.g., Δ4-3-keto group reduction to tetrahydrogenated metabolites)

The in vitro biotransformation of gestodene primarily involves the reduction of its A-ring. nih.govnih.gov This enzymatic reduction of the Δ4-3-keto group leads to the formation of dihydro- and tetrahydrogenated metabolites. nih.govnih.goviarc.fr

Studies using human liver cytosol have identified dihydrogestodene as the major metabolite, with smaller quantities of a tetrahydro derivative also being produced. nih.gov It has been established that the weak estrogenic effects sometimes attributed to gestodene are likely mediated by its tetrahydro metabolites, 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene. nih.govnih.govpharmacompass.com These metabolites are formed through the action of 5α-reductase, with 5α-dihydrogestodene presumed to be an intermediate. nih.gov The formation of these A-ring reduced metabolites with estrogenic activity has been demonstrated in vitro using homogenates of rat anterior pituitary, hypothalamus, and ventral prostate. nih.govbvsalud.org The in vivo formation of 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene has also been confirmed in women administered radiolabelled gestodene. researchgate.net

The major biotransformation of gestodene, which is the A-ring reduction, takes place in the cytosolic fraction of the human liver. nih.gov This is in addition to the microsomal hydroxylation catalyzed by CYP3A4. nih.gov

Hydroxylation Metabolite Formation (e.g., C1, C6, C11 positions)

The in vitro metabolism of gestodene, a closely related compound to this compound, involves hydroxylation as a significant pathway, primarily occurring in the microsomal fraction of the liver. nih.gov The primary enzyme responsible for this hydroxylation is the cytochrome P450 isozyme CYP3A4. nih.gov Inhibition studies have shown that ketoconazole, a known inhibitor of CYP3A4, markedly inhibits the hydroxylation of gestodene. nih.gov

While the specific hydroxylated metabolites of this compound are not extensively detailed in the available literature, the metabolism of the parent compound, gestodene, provides significant insights. The main sites of hydroxylation for gestodene have been identified at the C1, C6, and C11 positions. wikipedia.org Although mass spectral analysis in some studies could not definitively determine the exact position of the hydroxyl group on the gestodene molecule, the formation of a hydroxylated derivative was confirmed as a major microsomal metabolite. nih.gov It is important to note that while gestodene is structurally similar to levonorgestrel, differing only by an additional double bond at the C15 position, it is not metabolized into levonorgestrel. wikipedia.org

The biotransformation of gestodene follows established pathways of steroid metabolism, and currently, no pharmacologically active metabolites resulting from hydroxylation have been identified. nih.gov

Role of Specific Enzymes (e.g., 3-Oxo-5-alpha-Steroid 4-Dehydrogenase) in In Vitro Metabolism

In vitro studies have demonstrated that a key metabolic transformation of gestodene involves the A-ring reduction, a process in which 3-Oxo-5-alpha-Steroid 4-Dehydrogenase plays a crucial role. nih.gov This enzyme, also known as steroid 5-alpha-reductase, is responsible for converting testosterone to the more potent androgen, dihydrotestosterone, and is also involved in the metabolism of progesterone and corticosterone. hmdb.cauniprot.org

The in vitro incubation of gestodene with homogenates from rat anterior pituitary, hypothalamus, and ventral prostate has led to the isolation and identification of 3beta,5alpha-tetrahydrogestodene and 3alpha,5alpha-tetrahydrogestodene. nih.gov The formation of these metabolites is presumed to occur via a 5alpha-dihydrogestodene intermediate. nih.gov This A-ring reduction results in metabolites that have been shown to possess estrogenic activity, a characteristic not exhibited by the parent gestodene molecule. nih.govresearchgate.net The major biotransformation of gestodene, the A-ring reduction, primarily takes place in the cytosolic fraction of human liver cells. nih.gov

The enzyme 3-Oxo-5-alpha-Steroid 4-Dehydrogenase catalyzes the conversion of a 3-oxo-5-alpha-steroid and an acceptor to a 3-oxo-delta(4)-steroid and a reduced acceptor. ebi.ac.uk This enzymatic activity is central to sexual differentiation and androgen physiology. hmdb.ca

Table 1: Key Enzymes in the In Vitro Metabolism of Gestodene

EnzymeRole in Gestodene MetabolismCellular Location of Primary ActivityResulting Metabolites
Cytochrome P450 3A4 (CYP3A4) HydroxylationMicrosomalHydroxylated derivatives (at C1, C6, C11 positions)
3-Oxo-5-alpha-Steroid 4-Dehydrogenase A-ring reductionCytosolic3beta,5alpha-tetrahydrogestodene, 3alpha,5alpha-tetrahydrogestodene

Molecular Modeling and Docking Studies of Biochemical Interactions

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding mode and estimating the binding affinity of a small molecule to the active site of a target protein. nih.gov

For progestins, molecular docking simulations are employed to model their interaction with the ligand-binding domain (LBD) of the progesterone receptor (PR). nih.gov These simulations can reveal that various progestins can bind to the LBD of the PR with favorable energy values, sometimes even exceeding the binding energy estimated for the natural ligand, progesterone. nih.gov The process involves preparing the three-dimensional structures of both the ligand and the protein, and then using a docking algorithm to explore various binding poses. The results can help in understanding crucial molecular mechanisms and the factors that influence the stability of the ligand-receptor complex. nih.gov

Molecular Dynamics Simulations of Receptor-Ligand Complexes

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction compared to the more static picture from docking studies. MD simulations can offer insights into the structural, dynamical, and thermodynamical properties of a molecular system, such as a protein-ligand complex in an aqueous environment. mdpi.com

These simulations can be used to assess the stability of a protein-ligand complex over time. researchgate.net For instance, in the study of progestin derivatives, a combination of molecular docking and MD simulations has been used to generate models that predict ligand affinity for the progesterone receptor. researchgate.net MD simulations can reveal how the binding of a ligand affects the conformational flexibility of the receptor and can help in understanding the energetics of the binding process. rsc.org By simulating the movement of atoms over time, MD can help to refine the binding poses predicted by docking and provide a more accurate representation of the interaction in a physiological environment. mdpi.com

Analytical Methodologies for ∆ 5 6 Gestodene

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. nih.govrsc.org For ∆-5(6)-Gestodene, both high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) have proven to be effective. cmu.ac.thresearchgate.net These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase. rsc.org

HPLC is a cornerstone in the analysis of pharmaceutical compounds like Gestodene (B1671452). nih.govinnovareacademics.in Method development and validation are critical steps to ensure the reliability of the analytical results. researchgate.netinnovareacademics.in Validation encompasses parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ) as per guidelines from the International Conference on Harmonisation (ICH). innovareacademics.inresearchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. innovareacademics.inresearchgate.net In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. springernature.com This technique separates molecules based on their hydrophobicity. springernature.com

Several RP-HPLC methods have been developed for the simultaneous estimation of Gestodene and other steroid hormones in pharmaceutical dosage forms. innovareacademics.inresearchgate.net A typical RP-HPLC system for Gestodene analysis utilizes a C18 column as the stationary phase. cmu.ac.thresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and a buffer solution, such as phosphate (B84403) buffer, with the pH adjusted to optimize separation. innovareacademics.inresearchgate.net For instance, one validated method uses a mobile phase of phosphate buffer and acetonitrile in a 75:25 v/v ratio with the pH adjusted to 3.6. researchgate.netinnovareacademics.in Another method for analyzing Gestodene in combination with ethinylestradiol employed a LiChrospher 100 RP-8 column with a mobile phase of acetonitrile and water (50:50 v/v) at a pH of 7.5. nih.gov

Table 1: Example of RP-HPLC Method Parameters for Gestodene Analysis

ParameterConditionReference
Column Phenomenex Gemini C18 (250 mm × 4.6 mm, 5 µm) researchgate.netinnovareacademics.in
Mobile Phase Phosphate buffer: Acetonitrile (75:25 v/v), pH 3.6 researchgate.netinnovareacademics.in
Flow Rate 1.0 ml/min researchgate.netinnovareacademics.in
Detection UV at 237 nm researchgate.netinnovareacademics.in
Retention Time Gestodene: 3.475 min innovareacademics.inresearchgate.net

This table presents an example of a validated RP-HPLC method for the simultaneous estimation of Ethinyl estradiol (B170435) and Gestodene.

In HPLC, the composition of the mobile phase can be either constant (isocratic elution) or varied during the analysis (gradient elution). mastelf.comphenomenex.com

Isocratic Elution : This method uses a mobile phase with a fixed composition throughout the run. mastelf.com It is simpler and often results in more reproducible retention times. mastelf.com For compounds with similar polarities, isocratic elution can provide adequate separation. uv.es Several methods for Gestodene analysis have successfully employed isocratic elution. cmu.ac.thnih.govresearchgate.net For example, a method for determining Gestodene and other contraceptive drugs used an isocratic mobile phase of 0.05 mol L-1 sodium dodecyl sulfate (B86663) (SDS) and isopropanol (B130326) (95:5, v/v). cmu.ac.th

Gradient Elution : This technique involves changing the mobile phase composition over time, typically by increasing the concentration of the organic solvent. mastelf.comuv.es Gradient elution is particularly useful for analyzing complex mixtures containing compounds with a wide range of polarities. uv.es It helps to shorten the analysis time and improve peak shape for late-eluting compounds. mastelf.com A scouting gradient, such as 5–100% of the strong solvent over a set time, is often used as a starting point for method development. chromatographyonline.com For the analysis of multiple progestins, including Gestodene, in human plasma, a gradient elution method was established. nih.gov

The choice between isocratic and gradient elution depends on the complexity of the sample and the analytical goals. mastelf.com Optimization of the elution profile is a critical step in HPLC method development to achieve the desired separation and sensitivity. uv.es

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher separation efficiency, sensitivity, and speed. merckmillipore.comresearchgate.net It utilizes plates with smaller particle sizes and a thinner stationary phase layer, resulting in more compact spots and improved resolution. merckmillipore.comsigmaaldrich.com

HPTLC has been applied to the analysis of steroid hormones in pharmaceutical preparations. researchgate.net The technique allows for the simultaneous analysis of multiple samples on a single plate, making it a high-throughput method. researchgate.net For the determination of levonorgestrel (B1675169) and ethinylestradiol, a stability-indicating HPTLC method was developed using precoated silica (B1680970) gel 60F254 plates. researchgate.net While specific HPTLC applications for this compound are less commonly detailed in the provided search results, the principles and advantages of HPTLC make it a suitable technique for its analysis, particularly for quality control and stability testing. researchgate.nete-bookshelf.de

Table 2: Comparison of HPTLC and Classical TLC

FeatureHPTLCClassical TLCReference
Mean Particle Size 5 - 6 µm10 - 12 µm merckmillipore.comresearchgate.net
Layer Thickness 100 - 200 µm250 µm merckmillipore.comresearchgate.net
Separation Time 3 - 20 min20 - 200 min merckmillipore.com
Detection Limits Higher Sensitivity (pg range)Lower Sensitivity (ng range) merckmillipore.com

This table highlights the key differences that contribute to the superior performance of HPTLC over classical TLC.

High-Performance Liquid Chromatography (HPLC) Development and Validation

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the quantification of this compound, offering exceptional sensitivity and selectivity. nih.govthermofisher.com This technique is widely used in bioanalytical studies to measure drug concentrations in biological matrices like plasma. researchgate.netthermofisher.com

The development of sensitive and selective LC-MS/MS methods is crucial for accurately measuring the low concentrations of Gestodene typically found in biological samples. researchgate.netnih.gov These methods often involve solid-phase extraction (SPE) or solid-supported liquid-liquid extraction (SLE) to isolate the analyte from the complex plasma matrix. nih.govthermofisher.com The use of a deuterated internal standard, such as Gestodene-d6, is common to ensure accurate quantification. nih.govthermofisher.commedkoo.com

Detection is typically performed on a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. researchgate.netthermofisher.com This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, which significantly enhances the selectivity of the method. researchgate.netnih.gov For Gestodene, a common mass transition followed is m/z 326.2 → 124.1. nih.gov Derivatization, such as forming an oxime derivative, can also be employed to improve sensitivity. nih.gov

Validated LC-MS/MS methods have demonstrated linearity over a wide range of concentrations, often from the low picogram per milliliter (pg/mL) to the nanogram per milliliter (ng/mL) level, with high precision and accuracy. nih.govthermofisher.com

Table 3: Example of LC-MS/MS Method Parameters for Gestodene Quantification in Human Plasma

ParameterConditionReference
Extraction Solid-Phase Extraction (SPE) nih.gov
Chromatography Acquity HSS-T3 column nih.gov
Internal Standard Gestodene-d6 nih.gov
Detection Mode Tandem Mass Spectrometry (MS/MS) nih.gov
Mass Transition Gestodene: m/z 326.2 → 124.1 nih.gov
Linear Range 50 - 11957 pg/mL nih.gov

This table summarizes the key parameters of a sensitive and validated LC-MS/MS method for the quantification of Gestodene in human plasma.

Application in Complex Biological Matrices (for research purposes)

The quantitative determination of this compound in complex biological matrices such as human plasma is crucial for pharmacokinetic and other research studies. researchgate.netnih.govnih.gov Highly sensitive and specific methods are required to accurately measure the low concentrations of the compound and its metabolites. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for this purpose due to its high selectivity and sensitivity. researchgate.netnih.gov

For instance, a validated LC-MS/MS method has been developed for the simultaneous determination of gestodene, etonogestrel, and ethinylestradiol in plasma. researchgate.netnih.gov In this method, plasma samples undergo an extraction and derivatization process before being injected into the LC-MS/MS system. researchgate.netnih.gov An electrospray ionization (ESI) source operating in the positive ion mode with multiple reaction monitoring (MRM) is utilized for detection. researchgate.netnih.gov This approach allows for the selective and sensitive quantification of gestodene, with a reported limit of quantification (LOQ) of 100 pg/mL. researchgate.netnih.gov The method demonstrated excellent linearity over a concentration range of 0.1-20 ng/mL. researchgate.net

The sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma matrix. researchgate.net The use of an internal standard, such as norgestrel, is essential to correct for variations during sample processing and instrumental analysis. researchgate.net Chromatographic separation is often achieved on a C18 reversed-phase column with a gradient elution program. researchgate.netnih.gov

The development and validation of such methods are critical for obtaining reliable data in research settings, including pharmacokinetic studies of contraceptive patches. researchgate.netnih.gov

Method Validation Protocols (e.g., ICH Guidelines)

The validation of analytical methods for this compound is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure that the method is suitable for its intended purpose. innovareacademics.ininnovareacademics.ineuropa.eueuropa.euich.org The validation process involves evaluating several key parameters to demonstrate the method's reliability and accuracy. europa.eueuropa.euich.org A validation protocol should be established before the study, outlining the performance characteristics and acceptance criteria. europa.eu

Linearity and Calibration Range Determination

Linearity studies are conducted to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.ininnovareacademics.inresearchgate.net For this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. innovareacademics.ininnovareacademics.inresearchgate.net The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. ikev.org

According to ICH guidelines, a minimum of five concentrations should be used to establish linearity. ikev.org The results are evaluated by examining the correlation coefficient (r) or the coefficient of determination (r²), the y-intercept, and the slope of the regression line. ikev.org For this compound, linearity has been demonstrated over concentration ranges such as 25-125 µg/mL in RP-HPLC methods. innovareacademics.ininnovareacademics.inresearchgate.netresearchgate.net In more sensitive LC-MS/MS methods for plasma analysis, linearity has been established in the range of 0.1-20 ng/mL. researchgate.net

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity.

Table 1: Example of Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area
25251000
50502500
75753000
1001005000
1251254000

This table is for illustrative purposes only and does not represent actual experimental data.

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by performing recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. The percentage of the analyte recovered is then calculated. researchgate.net For this compound, accuracy is typically evaluated at a minimum of three concentration levels, covering the specified range. researchgate.net The acceptance criteria for accuracy are usually within a certain percentage of the nominal value, for example, ±15% for quality control samples in bioanalytical methods, except for the Lower Limit of Quantification (LLOQ), where it is often ±20%. researchgate.net

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ich.org Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time. ich.org It is assessed by analyzing replicate samples of the same concentration on the same day.

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment. ich.org

For this compound, precision studies have shown that the %RSD for replicate injections is typically well within acceptable limits (e.g., less than 2%). innovareacademics.in

Table 2: Illustrative Accuracy and Precision Data for this compound

Concentration LevelAccuracy (% Recovery)Precision (%RSD) - Intra-dayPrecision (%RSD) - Inter-day
Low QC98.51.82.1
Mid QC101.21.51.9
High QC99.81.21.6

This table is for illustrative purposes only and does not represent actual experimental data. QC refers to Quality Control samples.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. cawood.co.ukwikipedia.org It is the concentration that gives a signal-to-noise ratio of approximately 3:1. nanalysis.com

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cawood.co.ukwikipedia.org It is often determined as the concentration that provides a signal-to-noise ratio of about 10:1. cawood.co.uk

These limits are crucial for the analysis of trace amounts of substances. For this compound, the LOD and LOQ are determined based on the analytical technique used. For example, in an RP-HPLC method, the LOD and LOQ for gestodene were found to be 3.909 µg/mL and 11.848 µg/mL, respectively. innovareacademics.ininnovareacademics.in In a more sensitive LC-MS/MS method for plasma analysis, the LOQ was reported to be 100 pg/mL (or 0.1 ng/mL). researchgate.netnih.gov

The ICH guideline provides several approaches for determining LOD and LOQ, including methods based on visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. sepscience.com

Table 3: Reported LOD and LOQ for this compound

Analytical MethodMatrixLODLOQ
RP-HPLCBulk Drug3.909 µg/mL innovareacademics.ininnovareacademics.in11.848 µg/mL innovareacademics.ininnovareacademics.in
LC-MS/MSPlasma-100 pg/mL researchgate.netnih.gov

Robustness and Ruggedness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage. pharmaguideline.com For an HPLC method, these variations might include changes in:

Flow rate of the mobile phase. innovareacademics.inpharmaguideline.com

Composition of the mobile phase. innovareacademics.inpharmaguideline.com

Column temperature. pharmaguideline.com

pH of the mobile phase. pharmaguideline.com

For example, in a robustness study for a gestodene assay, the flow rate might be varied from 0.9 mL/min to 1.1 mL/min from a nominal rate of 1.0 mL/min. innovareacademics.in The effect of these changes on the analytical results is then evaluated.

Ruggedness refers to the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. pharmaguideline.com This is often assessed by transferring the analytical method to another laboratory or having it performed by a different analyst.

The evaluation of robustness and ruggedness is important to ensure that the analytical method is reliable and transferable. pharmaguideline.com

Specificity and Selectivity Profiling

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgikev.orgSelectivity is a measure of how well the method can differentiate the analyte from other substances in the sample. researchgate.net

In chromatographic methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. ikev.org This can be achieved by analyzing blank samples, placebo samples, and samples spiked with potential interfering compounds. researchgate.net In stability-indicating methods, samples are subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products, and the method's ability to separate the analyte from these degradants is evaluated. innovareacademics.ininnovareacademics.in

For bioanalytical methods, selectivity is assessed by analyzing blank matrix samples from at least six different sources to investigate potential interference at the retention time of the analyte and the internal standard. europa.eu The absence of interfering peaks in the blank samples indicates the selectivity of the method.

Isotopic Labeling Strategies for Quantitative Analysis

Isotopic labeling is a powerful technique in analytical chemistry and biochemistry where an atom in a molecule is replaced by its isotope. This substitution creates a compound that is chemically identical to the parent molecule but has a different mass. This mass difference is readily detectable by mass spectrometry, enabling highly specific and sensitive quantitative analysis and metabolic tracing. For this compound, this strategy is primarily employed through the use of deuterated internal standards for precise quantification and has potential applications in elucidating its biochemical pathways.

Use of Deuterated Internal Standards (e.g., Gestodene-d6)

In quantitative analysis, particularly with chromatography-mass spectrometry techniques like LC-MS/MS, an internal standard is crucial for accuracy and precision. thermofisher.com An ideal internal standard co-elutes with the analyte and experiences similar effects during sample preparation and ionization, thus correcting for variations in extraction recovery and matrix effects. sigmaaldrich.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards because their physicochemical properties are nearly identical to those of the analyte. sigmaaldrich.com

Gestodene-d6, a deuterated form of gestodene, serves as an excellent internal standard for the quantification of the parent compound in biological matrices. thermofisher.comvulcanchem.comnih.gov In this molecule, six hydrogen atoms are replaced by deuterium (B1214612), creating a mass shift that allows it to be distinguished from the endogenous gestodene by the mass spectrometer, while behaving almost identically during chromatography and sample extraction. vulcanchem.com

The primary application is in bioanalytical methods developed to determine the concentration of gestodene in human plasma. thermofisher.comnih.gov For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method uses Gestodene-d6 to achieve high sensitivity and a wide dynamic range for quantification. thermofisher.com The method involves adding a known amount of Gestodene-d6 to the plasma sample before processing. During analysis, the ratio of the response of the analyte (gestodene) to the response of the internal standard (Gestodene-d6) is measured. caymanchem.com This ratio is then used to calculate the concentration of gestodene in the original sample by plotting it against a calibration curve. thermofisher.com This approach effectively minimizes variations from sample preparation and instrumental analysis. sigmaaldrich.com

Research has demonstrated the successful development and validation of rapid and sensitive LC-MS/MS methods using Gestodene-d6 for quantifying gestodene in human plasma, with validated linear ranges as low as 50 pg/mL to over 11,000 pg/mL. thermofisher.comnih.gov These methods are essential for pharmacokinetic studies. nih.gov

Table 1: Application of Gestodene-d6 in Quantitative Analytical Methods

Analytical TechniqueMatrixKey Methodological DetailsApplication/FindingsSource(s)
LC-MS/MSHuman PlasmaSolid-phase extraction; Derivatization to form oxime derivative. Mass transition ions: m/z 326.2→124.1 (Gestodene), m/z 332.3→129.1 (Gestodene-d6).Validated for a linear range of 50-11,957 pg/mL. Applied to a pharmacokinetic study. nih.gov
LC-MS/MSHuman PlasmaSolid-supported liquid-liquid extraction (SLE); Accucore C18 HPLC column; HESI source in SRM mode.Good linearity over the dynamic range of 0.05 to 5 ng/mL (r² = 0.999). Procedure found to be simple, rapid, and sensitive. thermofisher.com
GC- or LC-MSGeneralIntended for use as an internal standard for gestodene quantification.The deuterated standard should be quantitated against a precisely weighed unlabeled standard to ensure accuracy. caymanchem.com
High Resolution LC-MSBlood SamplesTargeted selected ion monitoring mode using an Orbitrap mass spectrometer.Simultaneous quantification of 11 synthetic progestins, including gestodene, using their internal standard counterparts. sonar.ch

Tracer Applications in Biochemical Pathway Elucidation

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules within a biological system. nih.gov By introducing a labeled compound, researchers can follow its journey through various biochemical reactions, identify metabolites, and map transformation pathways. The labeled atoms act as a "tag" that allows the parent compound and its subsequent products to be distinguished from the endogenous pool of molecules. escholarship.org This approach is fundamental to understanding drug metabolism, toxicology, and environmental fate.

While specific studies detailing the use of isotopically labeled this compound as a tracer to elucidate its complete metabolic map in humans are not prevalent in the reviewed literature, the methodology is standard in pharmaceutical research. The biotransformation of progestins like gestodene involves several potential pathways. For example, studies on the biotransformation of gestodene in environmental matrices like agricultural soils have identified isomerization and C4(5) hydrogenation as major transformation pathways. researchgate.net

Structure Activity Relationships Sar and Structure Property Relationships Spr in ∆ 5 6 Gestodene Research

Correlating Structural Modifications with Receptor Binding Profiles

The interaction of ∆-5(6)-Gestodene with various steroid hormone receptors dictates its progestogenic, androgenic, and other hormonal activities. Specific chemical moieties on the steroid backbone play pivotal roles in determining its binding affinity and selectivity.

The presence of a 17α-ethynyl group is a key structural feature that significantly enhances the oral potency of many synthetic steroids, including this compound. This modification inhibits the first-pass hepatic metabolism, thereby increasing the bioavailability of the compound. Research indicates that 17α-ethynylated derivatives of testosterone (B1683101), 19-nortestosterone, and 18-methyl-19-nortestosterone (B1250990) exhibit significant intrinsic androgenicity. nih.gov

The substitution of the C-19 methyl group with other alkyl groups, or its complete removal, profoundly impacts the biological activity of steroids. The removal of the C-19 methyl group, creating 19-nor compounds, has been shown to enhance anabolic activity while dissociating it from undesirable androgenic effects. oup.com Specifically, the 13-ethyl substituent in gonane-type progestins like gestodene (B1671452) contributes to their high progestational potency.

Stereochemical Influence on Biochemical Activity and Receptor Selectivity

The three-dimensional arrangement of atoms within the this compound molecule is critical for its interaction with steroid receptors. The specific stereochemistry of the steroid nucleus ensures a precise fit into the ligand-binding domain of the progesterone (B1679170) receptor, leading to high-affinity binding and potent progestogenic effects. The conformation of the A and B rings, as well as the orientation of substituents at various positions, influences the selectivity of this compound for different steroid receptors. For instance, modifications to the A and B rings of progesterone derivatives can significantly alter their receptor binding potency. nih.gov

Comparative Analysis of this compound with Related Steroidal Compounds

To better understand the unique properties of this compound, it is essential to compare its structure and activity with other related progestins, particularly those derived from 19-nortestosterone.

This compound and Levonorgestrel (B1675169) are both potent progestins derived from 19-nortestosterone. nih.gov However, a key structural difference is the presence of a double bond between C-15 and C-16 in gestodene, which is absent in levonorgestrel. wikipedia.org This modification is thought to contribute to gestodene's higher potency. wikipedia.org While both compounds bind to the progesterone and androgen receptors, gestodene exhibits a higher ratio of progestogenic to androgenic activity compared to levonorgestrel. wikipedia.orgdocksci.com

Comparative Receptor Binding Affinity of Progestins
CompoundProgesterone Receptor (PR) AffinityAndrogen Receptor (AR) Affinity
This compoundHighModerate
LevonorgestrelHighModerate
NorethisteroneModerateLow
3-keto-desogestrelHighModerate

The progestogenic activity of 19-nortestosterone derivatives is primarily determined by their affinity for the progesterone receptor. nih.gov Structural features that enhance this affinity include the 17α-ethynyl group and the 13-ethyl group.

The androgenic activity of these compounds is related to their ability to bind to the androgen receptor. nih.gov The absence of the 19-methyl group generally reduces androgenicity compared to testosterone. oup.com However, other structural modifications can modulate this activity. For instance, 5α-reduction of levonorgestrel increases its affinity for the androgen receptor, whereas further reduction at C-3 abolishes its binding activity to both progesterone and androgen receptors. drugbank.com

The selectivity of a progestin is a measure of its relative affinity for the progesterone receptor versus the androgen receptor. Progestins with a higher selectivity index are more purely progestogenic with fewer androgenic side effects.

Activity Profile of Selected Progestins
CompoundPrimary ActivitySecondary Activity
This compoundProgestogenicWeak Androgenic
LevonorgestrelProgestogenicAndrogenic
NorethisteroneProgestogenicWeak Androgenic, Estrogenic
Desogestrel (B1670305) (active metabolite: 3-keto-desogestrel)ProgestogenicVery Weak Androgenic

Differences in Receptor Affinity and Selectivity Profiles

The pharmacological activity of this compound, like other synthetic progestins, is determined by its binding affinity and selectivity for various steroid hormone receptors. Its unique profile of interacting with progesterone (PR), androgen (AR), glucocorticoid (GR), and mineralocorticoid receptors (MR) distinguishes it from both the natural hormone progesterone and other synthetic progestogens. nih.gov This specific pattern of receptor interaction is fundamental to its progestogenic efficacy and its androgenic and antimineralocorticoid characteristics.

The primary therapeutic action of a progestin is derived from its high affinity for the progesterone receptor. nih.gov However, cross-reactivity with other steroid receptors can lead to other biological effects. jsr.org The selectivity of a progestin is a critical measure, often expressed as the ratio of its binding affinity for the progesterone receptor to its affinity for the androgen receptor. nih.gov A higher selectivity index indicates a more targeted progestational effect with minimized androgenic properties. nih.gov

Research has demonstrated that this compound possesses a high affinity for the progesterone receptor, comparable to that of other potent synthetic progestins like 3-keto-desogestrel. nih.govdrugbank.com Studies measuring the relative binding affinities (RBAs) for the human progesterone receptor have established a clear ranking among various progestogens.

Relative Binding Affinity (RBA) for the Nuclear Progesterone Receptor (Intact MCF-7 Cells)

CompoundRelative Binding Affinity Ranking
NorethisteroneLowest
Levonorgestrel
3-Keto-desogestrel
This compoundHighest

Data sourced from studies on intact human breast cancer (MCF-7) cells. drugbank.comosti.gov The difference in affinity between 3-keto-desogestrel and gestodene was not found to be significant in all assays. drugbank.comosti.gov

In addition to its high progestogenic affinity, the binding profile of this compound to other steroid receptors is a key aspect of its structure-activity relationship. It exhibits a marked affinity for the androgen receptor, similar to levonorgestrel. nih.govdrugbank.com

Relative Binding Affinity (RBA) for the Androgen Receptor (Intact MCF-7 Cells)

CompoundRelative Binding Affinity Ranking
NorethisteroneLowest
3-Keto-desogestrel
LevonorgestrelHighest (Similar Affinity)
This compound

Data sourced from studies on intact human breast cancer (MCF-7) cells. drugbank.comosti.gov

Despite its significant androgen receptor affinity, this compound is considered a highly selective progestin. nih.gov This is because its affinity for the progesterone receptor is substantially higher than its affinity for the androgen receptor, resulting in a high selectivity index. nih.govdrugbank.comosti.gov This increased selectivity is a characteristic that distinguishes it from older progestins like levonorgestrel. nih.govdrugbank.comosti.gov

Furthermore, the interaction of this compound with glucocorticoid and mineralocorticoid receptors contributes to its distinct pharmacological profile. nih.gov It demonstrates marked binding to the glucocorticoid receptor, a property it shares with 3-keto-desogestrel. nih.gov In contrast, its interaction with the mineralocorticoid receptor is a notable differentiator. Unlike 3-keto-desogestrel, which has almost no binding to the MR, this compound shows a marked affinity for this receptor, similar to natural progesterone. nih.gov This affinity for the MR is associated with its antimineralocorticoid activity. nih.gov

Comparative Receptor Binding Profile of Progestins

ReceptorProgesteroneThis compound3-Keto-desogestrel
Progesterone Receptor (PR)HighHighHigh
Androgen Receptor (AR)LowMarkedMarked
Glucocorticoid Receptor (GR)LowMarkedMarked
Mineralocorticoid Receptor (MR)MarkedMarkedAlmost None

A summary of comparative binding affinities based on steroid binding assays. nih.gov

Finally, while its primary interactions are with progestin and other steroid receptors, this compound has also been shown to bind to the estrogen receptor (ER) in malignant breast tissue, a characteristic not typically observed with other progestins. nih.gov

Theoretical and Computational Chemistry Studies on ∆ 5 6 Gestodene

Quantum Chemical Calculations on Molecular Properties and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule, governing its behavior and interactions. For ∆-5(6)-Gestodene, such studies can elucidate its electronic landscape and predict its chemical reactivity.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical identity and biological activity. Analysis of this structure provides information on charge distribution, molecular orbitals, and electrostatic potential, which are key determinants of how the molecule interacts with its environment, including biological receptors.

A structure-activity relationship (SAR) study on a series of contraceptive progestogens, including gestodene (B1671452), utilized the semi-empirical AM1 method to calculate various physicochemical descriptors. unicamp.brunicamp.br These descriptors, derived from the electronic structure, are crucial for understanding the molecule's interaction with biological targets. Properties such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in defining the molecule's reactivity and binding affinity. unicamp.brunicamp.br

Calculated Physicochemical ParameterDescriptionRelevance to this compound
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and non-covalent interactions with receptors.
Partial Atomic Charges The distribution of electron density across the atoms of the molecule.Identifies regions of the molecule that are electron-rich or electron-poor, which are key for intermolecular interactions like hydrogen bonding.
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.An indicator of the molecule's chemical reactivity and stability.

This table is generated based on the general principles of quantum chemical calculations as specific values for this compound were not available in the searched literature.

Reactivity Predictions and Reaction Mechanisms

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and how it interacts with biological macromolecules like receptors. nih.govrowan.edu

Conformational Landscape and Flexibility of this compound

The biological activity of a steroid like this compound is intimately linked to its three-dimensional shape or conformation. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. The flexibility of the steroid backbone and its various substituent groups can influence how well it fits into the binding pocket of a receptor. While specific MD simulation studies detailing the full conformational landscape of this compound are not present in the reviewed literature, such analyses are standard practice in modern drug design to understand the molecule's dynamic behavior. nih.gov

Ligand-Induced Conformational Changes in Receptors

The binding of a ligand to its receptor is not a simple lock-and-key event but rather a dynamic process of mutual adaptation. MD simulations can model the binding of this compound to its target receptors, such as the progesterone (B1679170) receptor, and reveal how this interaction induces conformational changes in the receptor protein. These changes are critical for initiating the downstream signaling cascade that leads to the molecule's biological effect. Understanding these ligand-induced changes at an atomic level is crucial for designing more specific and effective drugs.

In Silico Prediction of Biotransformation Pathways and Metabolites

Computational tools play a significant role in predicting the metabolic fate of drug molecules, a process known as biotransformation. nih.govuzh.ch For this compound, in silico methods can predict the likely metabolites formed by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. nih.gov

Experimental studies have identified several metabolites of gestodene, including A-ring reduced derivatives such as 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene. nih.gov In silico metabolite prediction software utilizes various approaches, including rule-based systems, machine learning models, and quantum mechanical calculations, to predict the sites of metabolism and the resulting products. acs.orgnih.govnews-medical.net These tools can help to rationalize the formation of experimentally observed metabolites and predict novel, yet-to-be-identified biotransformation products. For gestodene, computational models would likely predict hydroxylation and reduction as major metabolic pathways, consistent with experimental findings for many steroids.

Predicted BiotransformationMetabolite(s)Relevance
A-ring reduction 3α/β,5α-tetrahydrogestodeneThese metabolites have been shown to possess estrogenic activity. nih.gov
Hydroxylation Various hydroxylated derivativesA common metabolic pathway for steroids, potentially altering activity and clearance.

This table is based on a combination of experimental findings and the general capabilities of in silico prediction tools for steroid metabolism.

Enzyme-Substrate Docking and Reaction Pathway Modeling

Enzyme-substrate docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein's active site. This method is crucial for understanding the metabolism of compounds like gestodene, which primarily occurs in the liver through the action of Cytochrome P450 (CYP) enzymes. nih.govdntb.gov.ua

Molecular docking simulations can model the interaction of gestodene with specific CYP isoforms, such as CYP3A4, which is known to be involved in its metabolism. drugbank.comnih.gov These simulations calculate the binding energy and analyze the geometry of the enzyme-substrate complex. ugm.ac.idworldcomp-proceedings.com By placing gestodene within the catalytic site of CYP3A4, researchers can identify key amino acid residues that stabilize the interaction and orient the steroid for metabolic transformation. The proximity and orientation of gestodene's hydrogen atoms relative to the reactive heme iron-oxo species in the enzyme's core are critical for predicting the site of metabolism. dntb.gov.ua

Reaction pathway modeling extends these findings by using quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) methods to simulate the chemical reaction itself. nih.gov These models can calculate the activation energies for different potential metabolic reactions, such as hydroxylation at various positions on the steroid scaffold. This allows for a theoretical prediction of the most likely metabolic products, providing a detailed, atomistic view of the biotransformation process that is difficult to obtain through experimental means alone.

Prediction of Metabolic Fate (e.g., reduction, hydroxylation)

Computational methods are increasingly used to predict the metabolic fate of drug candidates, mitigating the risk of late-stage failures in development. nih.gov For gestodene, the primary metabolic transformations are reduction and hydroxylation. wikipedia.org In silico tools, ranging from rule-based expert systems to sophisticated machine learning and docking-based approaches, are employed to predict these outcomes. nih.gov

Reduction: The major metabolic pathway for gestodene involves the reduction of the δ⁴-3-keto group in the A-ring. wikipedia.org Computational models can assess the susceptibility of this group to enzymatic reduction by modeling its interaction with reductases.

Hydroxylation: Hydroxylation is another significant metabolic route, catalyzed primarily by CYP enzymes. wikipedia.org In vitro studies have identified gestodene as both a substrate and a potent inhibitor of CYP3A4. nih.gov Computational site of metabolism (SoM) prediction tools analyze factors like the reactivity of C-H bonds, their accessibility within the enzyme's active site, and the stability of the resulting intermediates. Docking gestodene into a model of the CYP3A4 active site can reveal which positions on the steroid are most exposed to the catalytic heme group, thereby predicting the most probable sites of hydroxylation. dntb.gov.uaugm.ac.id

The table below summarizes the primary metabolic reactions of gestodene that computational models aim to predict.

Metabolic Reaction Enzyme Family Description Primary Products
A-Ring Reduction ReductasesReduction of the C3 keto group and the C4-C5 double bond.Dihydrogestodene and Tetrahydrogestodene metabolites. wikipedia.org
Hydroxylation Cytochrome P450 (CYP3A4)Addition of a hydroxyl (-OH) group to the steroid scaffold.Hydroxylated derivatives. wikipedia.org

Ligand Design Principles Based on Computational Models

Computational models are foundational to modern ligand design, enabling the rational creation of new molecules with specific biological activities. By understanding the structural and chemical features of a potent ligand like gestodene, which is a high-affinity agonist for the progesterone receptor (PR), scientists can develop principles for designing novel compounds with desired binding profiles. nih.govpatsnap.com These principles are derived from techniques such as pharmacophore modeling and are applied in virtual screening campaigns.

Pharmacophore Modeling for Receptor Interaction

A pharmacophore is an abstract 3D representation of the essential molecular features required for a ligand to be recognized by a specific biological target. For gestodene, the primary target is the progesterone receptor (PR). nih.gov Pharmacophore modeling for the PR involves identifying the key interactions that stabilize the gestodene-receptor complex. nih.govresearchgate.net

A pharmacophore model for a potent progestin is typically derived from the crystal structure of the receptor bound to a ligand or from a set of known active molecules. semanticscholar.org This model defines the spatial arrangement of critical chemical features. nih.gov

The table below outlines the essential pharmacophoric features for progesterone receptor agonists, based on computational studies of steroid-receptor interactions.

Pharmacophoric Feature Description Corresponding Moiety in Gestodene
Hydrogen Bond Acceptor An atom or group that can accept a hydrogen bond from the receptor.The C3-keto group and the C17-hydroxyl group.
Hydrogen Bond Donor An atom or group that can donate a hydrogen bond to the receptor.The C17-hydroxyl group.
Hydrophobic/Aromatic Regions Non-polar surfaces that engage in van der Waals or hydrophobic interactions with the receptor's binding pocket.The steroidal backbone (A, B, C, and D rings).

This 3D model serves as a template for designing new molecules that can fit into the progesterone receptor's binding site and elicit a similar biological response. nih.gov

Virtual Screening for Novel Ligands with Desired Binding Profiles

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govacs.org The pharmacophore model developed for the progesterone receptor can be used as a 3D query to filter databases containing millions of compounds. nih.gov

The process involves computationally fitting each molecule from the library to the pharmacophore model. Compounds that match the required features in the correct 3D orientation are selected as "hits". This ligand-based approach is a powerful tool for lead identification. acs.org

Another strategy is "scaffold hopping," which aims to identify new core molecular structures (scaffolds) that are chemically distinct from known ligands like gestodene but still present the key pharmacophoric features. nih.govplos.org This is particularly useful for discovering novel chemical classes of compounds, potentially with improved properties or fewer side effects. nih.gov Hits identified through virtual screening are typically subjected to further computational evaluation, such as molecular docking, to refine the prediction of their binding mode and affinity before they are prioritized for chemical synthesis and experimental testing. plos.org

Development and Characterization of ∆ 5 6 Gestodene Derivatives and Analogs

Synthesis of Novel Structural Analogs of ∆-5(6)-Gestodene

The synthesis of novel structural analogs of gestodene (B1671452) is guided by principles aimed at modifying its biological activity, receptor selectivity, and metabolic stability. The steroidal backbone of gestodene offers multiple sites for chemical modification. Strategies often draw from established synthetic methodologies in steroid chemistry, including the introduction of new substituents or alteration of existing functional groups. nih.govcore.ac.uk

The biological effects of gestodene and its analogs are determined by their binding affinity to various steroid receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), and to a lesser extent, estrogen receptors (ER) via its metabolites. nih.govresearchgate.netresearchgate.net The primary goal in designing novel analogs is often to enhance selectivity for the progesterone receptor, thereby minimizing off-target hormonal effects such as androgenicity. nih.gov

Key design principles include:

Structural Modification of the Steroid Skeleton: The introduction of substituents at various positions on the steroid A, B, C, or D rings can alter the conformation and electronic properties of the molecule, thereby influencing how it fits into the ligand-binding pocket of different receptors. researchgate.netoup.com For example, newer generations of progestins were developed to have stronger affinities for the PR with reduced cross-reactivity. nih.gov

Exploiting Receptor-Ligand Binding Pocket Differences: Structure-based design utilizes the structural differences between the ligand-binding domains of various steroid receptors. oup.com Analogs can be designed to include moieties that form favorable interactions with specific amino acid residues in the target receptor (e.g., PR) while creating steric clashes or unfavorable interactions within the binding pockets of off-target receptors (e.g., AR).

Modulating Metabolism to Active or Inactive Compounds: Some derivatives are designed to be metabolized into compounds with a specific activity profile. Research has shown that A-ring reduced metabolites of gestodene, such as 3α,5α-tetrahydrogestodene, exhibit estrogen-like activity, a property not possessed by the parent compound. researchgate.netresearchgate.net This indicates that metabolism can switch the receptor activation profile, a factor that can be exploited in the design of new analogs.

For research applications, particularly for use as probes to study receptor function or enzyme mechanisms, analogs with increased metabolic stability are required. The metabolism of steroids like gestodene primarily involves reduction and hydroxylation reactions catalyzed by enzymes such as 5α-reductase and cytochrome P450s. uu.nlnih.gov

Strategies to synthesize metabolically stable analogs include:

Blocking Sites of Metabolism: Introducing chemical groups at positions susceptible to enzymatic attack can sterically hinder the enzyme and prevent metabolism. Studies on the related progestin norethisterone have shown that introducing a methyl group at the 7α-position or an ethyl group at the 11β-position significantly inhibits 5α-reduction, a key metabolic pathway. uu.nl These findings provide a rationale for synthesizing 7- or 11-substituted gestodene analogs to enhance their stability.

Retention of Key Stability Features: The 17α-ethynyl group is a critical feature of many synthetic progestins, including gestodene. core.ac.uk This group significantly increases metabolic stability by preventing the oxidation of the adjacent 17β-hydroxyl group, thereby increasing the compound's biological potency and half-life. core.ac.uk The synthesis of novel analogs typically retains this essential feature.

Isotopic Labeling Strategies for Research Applications

Isotopic labeling is a crucial tool in pharmaceutical research, enabling the quantification of drugs and their metabolites, and the elucidation of metabolic pathways and enzyme mechanisms. researchgate.netacs.org For gestodene, this primarily involves the synthesis of deuterated analogs.

Deuterated analogs of gestodene, such as Gestodene-d6, are synthesized for use in tracer studies. vulcanchem.commedchemexpress.com These labeled compounds are chemically identical to the parent drug but have a higher mass, allowing them to be distinguished in mass spectrometry (MS) analysis. vulcanchem.com

The primary application of these deuterated analogs is as internal standards in quantitative bioanalysis. researchgate.net In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a known amount of Gestodene-d6 is added to biological samples (e.g., plasma). researchgate.net Because the deuterated standard behaves identically to the unlabeled gestodene during sample extraction, chromatography, and ionization, it can be used to accurately quantify the concentration of gestodene in the sample, correcting for any experimental variability. researchgate.net This technique has been used to establish sensitive and specific methods for determining gestodene concentrations in pharmacokinetic studies. researchgate.netnih.gov

Table 1: Applications of Deuterated Gestodene Analogs in Research
Deuterated AnalogPrimary ApplicationAnalytical TechniqueResearch FindingReference
Gestodene-d6Internal Standard for QuantificationLC-MS/MSEnables precise measurement of gestodene in biological samples by correcting for analytical variability. vulcanchem.comresearchgate.net
Deuterated Steroids (General)Tracer for Metabolic StudiesMass SpectrometryAllows for the tracing of metabolic pathways and the identification of metabolites in complex biological systems. researchgate.netscispace.com
Deuterated Analogs (General)Mechanistic Enzymology ProbesKinetic AssaysUsed to determine kinetic isotope effects (KIEs) to elucidate rate-limiting steps in enzyme-catalyzed reactions. researchgate.net

The use of deuterated analogs extends to the study of enzyme mechanisms, particularly through the investigation of the kinetic isotope effect (KIE). researchgate.net The KIE is a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.

In the context of gestodene metabolism, cytochrome P450 (CYP) enzymes play a significant role. nih.govnih.gov To understand the mechanism by which a CYP enzyme metabolizes gestodene, a deuterated analog can be synthesized where deuterium (B1214612) atoms replace hydrogen atoms at a suspected site of enzymatic attack. If the cleavage of this C-H bond is the rate-determining step of the reaction, the C-D bond, being stronger, will be cleaved more slowly. By comparing the rate of metabolism of gestodene with its specifically deuterated analog, researchers can determine if a KIE exists. The presence of a significant KIE provides strong evidence that C-H bond cleavage is a rate-limiting step in the catalytic mechanism of the enzyme. researchgate.net

Structure-Activity Profiling of Derivatives (in vitro)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For gestodene, in vitro profiling has focused on the activity of both the parent compound and its metabolites at various steroid receptors and their effect on steroidogenic enzymes.

A key finding is that the metabolism of gestodene can fundamentally alter its biological activity. Gestodene itself does not bind to the estrogen receptor. researchgate.netresearchgate.net However, its A-ring reduced metabolites, specifically 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene, have been shown to bind to estrogen receptors and induce estrogenic effects in vitro. researchgate.netresearchgate.net In pancreatic β-cells, these metabolites were found to stimulate insulin (B600854) and glucokinase gene expression, an effect that was abolished by an estrogen receptor antagonist, confirming their estrogen-like activity. researchgate.net This demonstrates that gestodene can act as a pro-drug, being converted in target tissues to metabolites with a different hormonal profile.

Table 2: In Vitro Structure-Activity Profile of Gestodene and its Metabolites
CompoundStructure ModificationTarget Receptor/PathwayObserved In Vitro ActivityReference
GestodeneParent CompoundProgesterone Receptor (PR)Potent progestogenic activity. researchgate.net
GestodeneParent CompoundEstrogen Receptor (ER)Does not bind to or activate ER. researchgate.netresearchgate.net
3β,5α-TetrahydrogestodeneA-ring reduced metaboliteEstrogen Receptor (ER)Binds to ER and induces estrogen-like effects (e.g., stimulates Ins II and Gk expression). researchgate.net
3α,5α-TetrahydrogestodeneA-ring reduced metaboliteEstrogen Receptor (ER)Binds to ER and induces estrogen-like effects (e.g., stimulates Ins II and Gk expression). researchgate.net

Receptor Binding Assays of Novel Compounds

There is no publicly available research detailing the synthesis of novel compounds derived from this compound. As such, no receptor binding assay data for such compounds can be presented.

Comparative Biochemical Activity Studies

In the absence of studies on novel derivatives of this compound, no comparative biochemical activity data is available.

While research on the parent compound, gestodene, and its various metabolites is extensive, this information does not fall within the strict scope of this article, which is focused solely on this compound and its derivatives. The lack of available information underscores a potential area for future research in the field of synthetic steroid chemistry and pharmacology.

Q & A

Q. How can researchers design robust experimental protocols to investigate the metabolic pathways of ∆-5(6)-Gestodene in mammalian systems?

Answer:

  • Step 1: Conduct a systematic literature review to identify gaps in understanding metabolic pathways and prior methodologies .
  • Step 2: Define hypotheses (e.g., "this compound undergoes hepatic metabolism via CYP3A4") and operationalize variables (e.g., enzyme activity, metabolite quantification) .
  • Step 3: Use controlled in vitro assays (e.g., liver microsomes) and in vivo models (e.g., rodent studies) with standardized protocols to minimize variability .
  • Step 4: Validate results using mass spectrometry for metabolite identification and statistical tests (e.g., ANOVA) to confirm significance .

Q. What methodological approaches are recommended for validating the progestogenic activity of this compound in vitro and in vivo models?

Answer:

  • In vitro: Use reporter gene assays (e.g., PR-B luciferase assays) with human progesterone receptors, ensuring proper controls (e.g., solvent-only and reference agonists) .
  • In vivo: Employ ovariectomized rodent models to assess endometrial proliferation, with dose-response curves and histological validation .
  • Reproducibility: Replicate experiments across ≥3 independent trials and document protocols (e.g., incubation times, hormone concentrations) for transparency .

How should researchers formulate focused research questions when investigating structure-activity relationships of this compound derivatives?

Answer:

  • Scoping: Narrow questions to specific structural modifications (e.g., "How does 17α-ethinyl substitution affect receptor binding affinity?") .
  • Feasibility: Prioritize derivatives with synthetic accessibility and existing pharmacokinetic data .
  • Operationalization: Define measurable outcomes (e.g., IC50 values in receptor binding assays) and align with available analytical techniques (e.g., X-ray crystallography) .

Advanced Research Questions

Q. What strategies address contradictory findings in receptor binding affinity studies of this compound across different experimental models?

Answer:

  • Variable Analysis: Compare assay conditions (e.g., temperature, cell lines) and purity of compounds across studies .
  • Meta-Analysis: Apply random-effects models to aggregate data from heterogeneous studies and quantify variability .
  • Methodological Harmonization: Propose standardized protocols (e.g., uniform radioligand concentrations) for future collaborations .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate the molecular mechanisms of this compound in endocrine pathways?

Answer:

  • Data Integration: Use bioinformatics pipelines (e.g., weighted gene co-expression networks) to link transcriptomic changes with protein interaction networks .
  • Validation: Cross-reference omics findings with functional assays (e.g., siRNA knockdown of candidate genes) .
  • Contextualization: Map results to known endocrine pathways (e.g., hypothalamic-pituitary-gonadal axis) using KEGG or Reactome databases .

Q. What statistical methods are appropriate for analyzing dose-response variability in this compound pharmacokinetic studies?

Answer:

  • Model Selection: Use mixed-effects models to account for inter-individual variability in absorption rates .
  • Outlier Detection: Apply Grubbs’ test or Mahalanobis distance to identify anomalous data points in serum concentration curves .
  • Power Analysis: Predefine sample sizes using pilot data to ensure sufficient sensitivity for detecting threshold effects (e.g., ED50) .

Q. How can systematic reviews reconcile discrepancies in reported long-term effects of this compound exposure in preclinical studies?

Answer:

  • PRISMA Guidelines: Follow structured frameworks for study selection, risk-of-bias assessment (e.g., SYRCLE tool), and data extraction .
  • Subgroup Analysis: Stratify results by species, exposure duration, and outcome measures (e.g., tumorigenicity vs. hormonal effects) .
  • Evidence Grading: Use GRADE criteria to evaluate confidence in synthesized findings and highlight areas needing further validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.